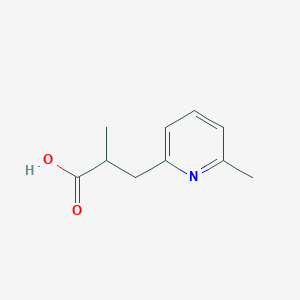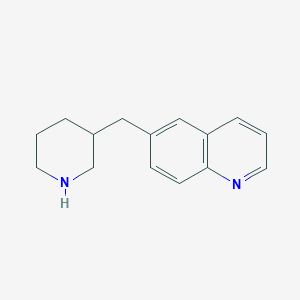
6-(Piperidin-3-ylmethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperidin-3-ylmethyl)quinoline: is a heterocyclic compound that combines the structural features of quinoline and piperidine Quinoline is a nitrogen-containing aromatic compound, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-3-ylmethyl)quinoline can be achieved through various methods. One common approach involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. For example, the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone, can be adapted to include piperidine moieties . Additionally, transition metal-catalyzed reactions and green chemistry approaches, such as using ionic liquids or microwave irradiation, have been explored to improve yield and reduce environmental impact .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation catalysts like palladium on carbon can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or piperidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Chemistry: 6-(Piperidin-3-ylmethyl)quinoline is used as a building block in organic synthesis to create more complex molecules with potential biological activity .
Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures .
Mechanism of Action
The mechanism of action of 6-(Piperidin-3-ylmethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are essential for DNA replication and repair . This inhibition can lead to the disruption of cellular processes in microorganisms or cancer cells, making the compound a potential antimicrobial or anticancer agent .
Comparison with Similar Compounds
Quinoline: A simpler structure without the piperidine moiety, used in antimalarial drugs like chloroquine.
Piperidine: A six-membered ring with one nitrogen atom, used in various pharmaceuticals.
Quinolone: A class of antibiotics that includes compounds like ciprofloxacin.
Uniqueness: 6-(Piperidin-3-ylmethyl)quinoline is unique due to its combined structural features of quinoline and piperidine, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
6-(piperidin-3-ylmethyl)quinoline |
InChI |
InChI=1S/C15H18N2/c1-3-13(11-16-7-1)9-12-5-6-15-14(10-12)4-2-8-17-15/h2,4-6,8,10,13,16H,1,3,7,9,11H2 |
InChI Key |
OMJASBSVENNOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
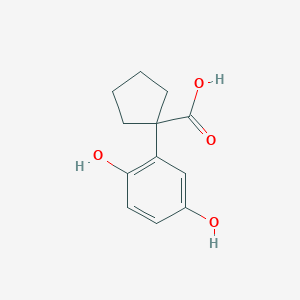

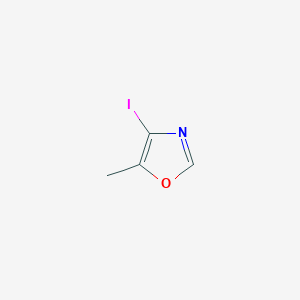

![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)
![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)
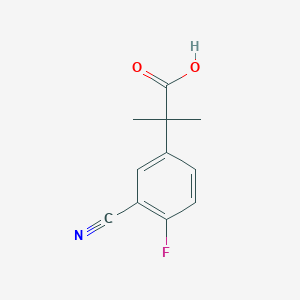

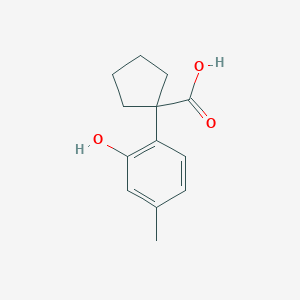
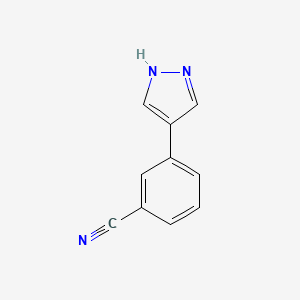
aminehydrochloride](/img/structure/B13588167.png)
